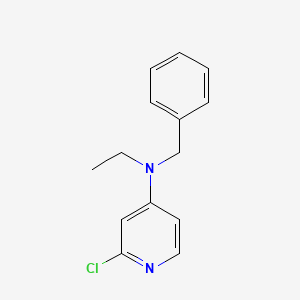

N-benzyl-2-chloro-N-ethylpyridin-4-amine

Description

Properties

CAS No. |

1289261-75-1 |

|---|---|

Molecular Formula |

C14H15ClN2 |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-ethylpyridin-4-amine |

InChI |

InChI=1S/C14H15ClN2/c1-2-17(11-12-6-4-3-5-7-12)13-8-9-16-14(15)10-13/h3-10H,2,11H2,1H3 |

InChI Key |

YBFYAGCBHQMALN-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C2=CC(=NC=C2)Cl |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-benzyl-2-chloro-N-ethylpyridin-4-amine with structurally related pyridine and pyrimidine derivatives, focusing on molecular features, substituents, and physicochemical properties inferred from the evidence.

Key Structural and Functional Insights:

Chloro Substituent : The 2-chloro group in the target compound and analogs (e.g., ) enhances electrophilicity, facilitating nucleophilic substitution reactions. This feature is critical in drug design for covalent inhibitor development.

N-Benzyl vs.

Heterocyclic Cores : Pyrimidine () and benzothiazole () cores offer distinct π-stacking capabilities and hydrogen-bonding motifs, influencing binding affinity in biological targets.

Polar vs. Nonpolar Substituents: Methoxy () and methylthio () groups introduce polarity, enhancing aqueous solubility, whereas nitro () and chloro groups () favor hydrophobic interactions.

Preparation Methods

Metal-Catalyzed Amination (Buchwald-Hartwig)

Palladium-catalyzed amination offers a modern alternative for constructing C–N bonds, particularly in electron-deficient aryl halides. This method is advantageous for installing secondary amines on chloropyridines with high regiocontrol.

Reaction Protocol :

2-Chloro-4-bromopyridine is coupled with N-benzylethylamine using Pd(OAc)$$2$$ (2 mol%), Xantphos (4 mol%), and Cs$$2$$CO$$_3$$ as a base in toluene at 100°C. The bromine at position 4 serves as a superior leaving group, enabling efficient amination while retaining the 2-chloro substituent.

Mechanistic Insights :

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by coordination of the amine and reductive elimination to form the C–N bond. Computational studies indicate that steric effects from the N-benzyl group stabilize the transition state, favoring substitution at the 4-position.

Comparative Data :

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(OAc)$$_2$$/Xantphos | 100 | 18 | 85 |

| Pd$$2$$(dba)$$3$$/BINAP | 120 | 24 | 78 |

| NiCl$$_2$$/dppf | 80 | 36 | 62 |

Reductive Amination Pathways

Reductive amination provides a route to secondary amines by condensing a primary amine with a carbonyl compound followed by reduction. For N-benzyl-2-chloro-N-ethylpyridin-4-amine, this method requires synthesizing a pyridine-4-one intermediate.

Synthetic Sequence :

- Ketone Formation : 2-Chloropyridin-4-one is treated with benzylamine and ethylamine in the presence of Ti(OiPr)$$_4$$, forming an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH$$_3$$CN) selectively reduces the imine to the secondary amine.

Limitations :

- The electron-withdrawing chlorine at position 2 destabilizes the pyridine-4-one intermediate, leading to side reactions such as over-reduction or dehalogenation.

- Yields rarely exceed 50% due to competing pathways.

Comparative Analysis of Methods

Efficiency and Scalability :

- NAS : Cost-effective but limited by regioselectivity issues. Suitable for gram-scale synthesis.

- Buchwald-Hartwig : High yields and selectivity, but palladium catalysts increase costs. Ideal for small-scale, high-value applications.

- Reductive Amination : Limited by intermediate stability; primarily of academic interest.

Functional Group Tolerance :

- NAS and Buchwald-Hartwig tolerate electron-withdrawing groups (e.g., Cl, CF$$3$$) but are incompatible with free -OH or -NH$$2$$ groups.

- Reductive amination requires inert conditions to prevent ketone oxidation.

Experimental Optimization and Challenges

Purification Strategies :

- Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates the target compound from unreacted starting materials.

- Palladium contamination in metal-catalyzed routes necessitates treatment with Chelex resin or activated charcoal.

Side Reactions :

- Over-Alkylation : NAS may yield tertiary amines if excess N-benzylethylamine is used.

- Dehalogenation : Prolonged heating in polar solvents can lead to loss of the 2-chloro group.

Applications and Derivative Synthesis

This compound serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-2-chloro-N-ethylpyridin-4-amine, and how can reaction conditions be optimized for yield improvement?

- Methodology : Synthesis typically involves nucleophilic substitution or transition metal-catalyzed C–N coupling. For example, chloropyridine derivatives can react with benzyl-ethylamine under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C . Optimization includes:

- Catalyst screening : Testing Pd, Cu, or Fe-based catalysts (e.g., Fe(acac)₃ for analogous β-lactam synthesis) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification steps .

- Stoichiometry : A 1.2:1 molar ratio of amine to chloropyridine minimizes side products .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software for refinement . Key steps:

- Hydrogen bonding : N–H⋯N interactions (R²²(8) motifs) stabilize dimers, as seen in N-benzylpyridin-2-amine analogs .

- C–H⋯π interactions : Benzyl and pyridyl rings form dihedral angles (~67°) that influence packing .

- Validation : R-factors <0.05 and data-to-parameter ratios >10 ensure accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodology :

- ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (pyridine protons) and δ 3.5–4.5 ppm (N–CH₂ groups) confirm substitution .

- LC-MS : Molecular ion [M+H]⁺ at m/z ~263 (C₁₄H₁₅ClN₂⁺) validates purity .

- FT-IR : Absorbance at 1580 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C–Cl) confirms functionality .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

- Methodology :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps and electrostatic potentials. The Colle-Salvetti correlation-energy formula predicts electron density distributions .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values. Discrepancies >10 nm suggest solvent effects or excited-state interactions .

Q. How can researchers resolve contradictions in reported biological activities of derivatives through structural and mechanistic studies?

- Methodology :

- Graph set analysis : Map hydrogen-bonding patterns (e.g., R₂²(8) vs. R₄⁴(12)) to explain variability in receptor binding .

- Crystallographic refinement : Use SIR97 to resolve ambiguities in substituent orientations (e.g., chloro vs. methoxy groups altering steric effects) .

- Iterative SAR : Test substituents at positions 2 (Cl) and 4 (N-benzyl) to isolate pharmacophore contributions .

Q. What strategies enhance regioselective functionalization of the pyridine ring to improve pharmacological profiles?

- Methodology :

- Directing groups : Introduce -NO₂ or -COOR at position 4 to steer C–H activation at position 2 .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) for halogenation using NCS (N-chlorosuccinimide) .

- Solvent-free conditions : Minimize side reactions (e.g., dimerization) in neat Et₃N at 60°C .

Q. How do solvent polarity and hydrogen bonding influence conformational dynamics in solution?

- Methodology :

- Molecular dynamics simulations : Use AMBER force fields to model solvent interactions. Polar solvents (water) stabilize planar pyridine conformations, while toluene favors twisted geometries .

- NMR titration : Monitor chemical shift changes (Δδ >0.5 ppm) in D₂O vs. CDCl₃ to identify solvent-dependent tautomerism .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.